Journal Name:Lab on a Chip
Journal ISSN:1473-0197
IF:7.517
Journal Website:http://pubs.rsc.org/en/journals/journalissues/lc
Year of Origin:2001
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:343
Publishing Cycle:Monthly
OA or Not:Not
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B923687B
We developed a modular neurochip system by combining a small (16 × 16 mm2) glass neurochip (GNC) with a homemade head stage and commercial data acquisition hardware and software. The system is designed for the detection of the electric activity of cultivated nerve or muscle cells by a 52-microelectrode array (MEA). In parallel, cell adhesion can be registered from the electric impedance of an interdigitated electrode structure (IDES). The GNC was tested with various cell lines and primary cells. It is fully autoclavable and re-useable. Murine embryonic primary cells were used as a model system to correlate the electric activity and adhesion of neuronal networks in a drug test with sodium valproic acid. The test showed the advantage of the parallel IDES and MEA measurements, i.e. the parallel detection of cytotoxic and neurotoxic effects. Toxic exposure of the cells during neuronal network formation allows for the characterization of developmental neurotoxic effects even at drug concentrations below the EC50-value for acute neurotoxic effects. At high drug concentrations, the degree of cytotoxic damage can still be assessed from the IDES data in the event that no electric activity develops. The GNC provides optimal cell culture conditions for up to months in combination with full microscopic observability. The 4″ glass wafer technology allows for a high precision of the GNC structures and an economic production of our new system that can be applied in general and developmental toxicity tests as well as in the search for neuro-active compounds.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/C001986K
Developmental studies in multicellular model organisms such as Caernohabditis elegans rely extensively on the ability to cultivate and image animals repeatedly at the cell or subcellular level. However, standard high-resolution imaging techniques require the use of anaesthetics for immobilization, and may have undesirable side effects on development. Thus such techniques are not ideal in allowing the same animals to grow and be imaged throughout development to observe specific developmental processes. In this paper, we present a microfluidic system designed to overcome these difficulties. The system allows for long-term culture of C. elegans starting at L1 larval stage and repeated high-resolution imaging at physiological temperatures without using anaesthetics. We use a commercially available biocompatible polymer, Pluronic F127 for immobilization; this polymer is capable of a reversible thermo-sensitive sol–gel transition within ∼2 °C, which is well-controlled in the microfluidic chip. The gel phase is sufficient to immobilize the animals. While animals are not imaged, they are cultured in individual chambers in media containing nutrients required for development. We show here that this method facilitates time-lapse studies of single animals at high-resolution and lends itself to live imaging experiments on developmental processes and dynamic events.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B202569H
A new type of cell-cultivation system based on photo-thermal etching has been developed for the on-chip cultivation of living cells using an agarose microchamber array. The method can be used to flexibly change the chamber structure by photo-thermal etching, even during the cultivation of cells, depending upon the progress in cell growth. We used an infrared (1064 nm) focused laser beam as a heat source to melt and remove agar gel at the heated spot on a thin chromium layer. The melting of the agar occurred just near the chromium thin layer, and the size of the photo-thermally etched area depended almost linearly on the power of the irradiated laser beam from 2 μm to 50 μm. Thus by using photo-thermal etching with adequate laser power we could easily fabricate narrow tunnel-shaped channels between the microchambers at the bottom of the agar-layer even during cell cultivation. After 48 h of cultivation of nerve cells, the nerve cells in two adjacent chambers made fiber
connections through the fabricated narrow tunnel-shaped channels. These results suggest that photo-thermal etching occurred only in the area where an absorbing material was used, which means that it is possible to photo-thermally etch lines without damaging the cells in the microchambers. The results also suggest that the agar-microchamber cell cultivation system in combination with photo-thermal etching can potentially be used for the next stage of single cell cultivation including the real-time control of the interaction of cells during cell cultivation.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B103931H
To investigate the properties of isolated single cells with their environment, we developed the differential analysis method for single cells using an on-chip microculture system. The advantages of the system are, (i) continuous cultivation of a series of isolated single cells or a group of cells under contamination free conditions, (ii) continuous observation and comparison of those cells with 0.2 μm spatial resolution by a phase-contrast/fluorescent microscopy system with digital image processing. The core of the system is an n
×
n (n = 20–50) array of chambers, where each is 20–70 μm in diameter and 5–30 μm deep holes etched into a biotin-coated 0.17 mm thick glass slide. The biotin-coated glass slide is covered with the streptavidin coated cellulose semipermeable membrane, which is fixed on the surface of the glass slide by streptavidin–biotin attachment, separating those holes from the nutrient medium circulating
through a ‘cover chamber’ above. A single cell or group of cells can thus be isolated from environment perfused with the same medium, and the medium in each chamber can be changed within the diffusion time (<1/30 s). In addition, the microchamber volumes of specific cells or cell groups can be controlled by the sizes of the chambers. By using this system we found that the length of isolated Escherichia coli increased at 0.06 μm min−1 between cell divisions regardless of the chamber volume, and that the cell concentration reached 1012 cells ml−1 under contamination free conditions. The system is thus particularly useful for one cell level analysis because the direct descendants of single cells can be cultured and compared in the isolated microchambers, and the physical properties of the cells in each microchamber can be continuously observed and compared.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/C0LC90032J
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B304652D
We have developed a new method that enables agar microstructures to be used to cultivate cells and that allows cell network patterns to be controlled. The method makes use of non-contact three-dimensional photo-thermal etching with a 1480 nm infrared focused laser beam, which is strongly absorbed by water and agar gel, to form the shapes of agar microstructures. It allows microstructures to be easily formed in an agar layer within a few minutes, with cell-culture holes formed by the spot heating of a 100 mW laser and tunnels by the tracing of a 100 µm s−1, 40 mW laser. We cultivated rat cardiac myocytes in adjacent microstructures and observed synchronized beating in them 90 min after they had made physical contact. Our results indicate that the system can make and use microstructures for cell-network cultivation in a minimal amount of time without any expensive microfabrication facilities or complicated procedures.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B400280F
A simple technique for the diastereoselective alkylation of a metal stabilised enolate is demonstrated within a pressure-driven micro reactor whereby enhanced diastereoselectivities were obtained compared to batch.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B402479F
Micrometer-sized re-circulating flows generated in a microfluidic system are used to drive the controlled rotation of biological particles of both micro- and nano-meter scale dimensions. This technique is independent of the intrinsic nature of the particle, and possesses the potential to rotate particles at high rates. We demonstrate in such microvortices the orientation control of single DNA molecules, and the axial rotation of biological cells in which the cellular contents were visibly affected by rotation.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B313600K
This paper describes a microfluidic approach to generate dynamic temporal and spatial concentration gradients using a single microfluidic device. Compared to a previously described method that produced a single fixed gradient shape for each device, this approach combines a simple “mixer module” with gradient generating network to control and manipulate a number of different gradient shapes. The gradient profile is determined by the configuration of fluidic inputs as well as the design of microchannel network. By controlling the relative flow rates of the fluidic inputs using separate syringe pumps, the resulting composition of the inlets that feed the gradient generator can be dynamically controlled to generate temporal and spatial gradients. To demonstrate the concept and illustrate this approach, examples of devices that generate (1) temporal gradients of homogeneous concentrations, (2) linear gradients with dynamically controlled slope, baseline, and direction, and (3) nonlinear gradients with controlled nonlinearity are shown and their limitations are described.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B315859D
A simple method using spin-deposition and sacrificial layer etching is used to fabricate all-polyimide nanochannels (100 and 500 nm channel height). Channels are characterized using spontaneous capillary filling with water, ethanol and isopropanol, and with electroosmotic flow. The channels can be produced with simple cleanroom equipment, namely spinning and metal deposition facilities. Polyimide is an excellent material for micro- and nanofluidic channels due to its favourable electrical and mechanical properties and its biocompatibility.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B415525D
A general multipurpose microchip technology platform for point-of-care diagnostics has been developed. Real-time nucleic acid sequence-based amplification (NASBA) for detection of artificial human papilloma virus (HPV) 16 sequences and SiHa cell line samples was successfully performed in cyclic olefin copolymer (COC) microchips, incorporating supply channels and parallel reaction channels. Samples were distributed into 10 parallel reaction channels, and signals were simultaneously detected in 80 nl volumes. With a custom-made optical detection unit, the system reached a sensitivity limit of 10−6
µM for artificial HPV 16 sequences, and 20 cells µl−1 for the SiHa cell line. This is comparable to the detection limit of conventional readers, and clinical testing of biological samples in polymer microchips using NASBA is therefore possible.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B415836A
The possibility of performing chemical analysis and structure determinations with the use of X-rays in a microfluidic chip environment is explored. Externally generated radiation, radioisotope irradiation and on-chip generated X-rays were considered as excitation means for the performance of sample analysis with the techniques of X-ray fluorescence and diffraction. The absorption properties of chip-building materials by different radiation sources are reviewed and data on absorption coefficients calculated, upon which recommendations for optimisations with the use of various X-ray sources may be made. The capabilities and limitations of on-chip X-ray analysis are placed in perspective by preliminary experimental results of diffraction, fluorescence and on-chip X-ray generation experiments.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B508596A
The fabrication, assembly, and initial testing of a hybrid microfabricated gas chromatograph (µGC) is described. The µGC incorporates capabilities for on-board calibration, sample preconcentration and focused thermal desorption, temperature-programmed separations, and “spectral” detection with an integrated array of microsensors, and is designed for rapid determinations of complex mixtures of environmental contaminants at trace concentrations. Ambient air is used as the carrier gas to avoid the need for on-board gas supplies. The microsystem is plumbed through an etched-Si/glass microfluidic interconnection substrate with fused silica capillaries and employs a miniature commercial pump and valve subsystem for directing sample flow. The latest performance data on each system component are presented followed by first analytical results from the working microsystem. Tradeoffs in system performance as a function of volumetric flow rate are explored. The determination of an 11-vapor mixture of typical indoor air contaminants in less than 90 s is demonstrated with projected detection limits in the low part-per-billion concentration range for a preconcentrated air-sample volume of 0.25 L.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B505994A
An integrated microfluidic device capable of performing a variety of genetic assays has been developed as a step towards building systems for widespread dissemination. The device integrates fluidic and thermal components such as heaters, temperature sensors, and addressable valves to control two nanoliter reactors in series followed by an electrophoretic separation. This combination of components is suitable for a variety of genetic analyses. As an example, we have successfully identified sequence-specific hemagglutinin A subtype for the A/LA/1/87 strain of influenza virus. The device uses a compact design and mass production technologies, making it an attractive platform for a variety of widely disseminated applications.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B701958K
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B701957M
The first page of this article is displayed as the abstract.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B617760N
We have developed a novel method for fabricating an embryonic stem cell divider (ESCD) constructed from a poly(dimethylsiloxane) (PDMS) replica with a square or hexagonal pattern, and have proposed a new dissociation method for human embryonic stem cells (ESCs). An aspect ratio of the device as high as 2 was perfectly replicated in the cutting line. Using the ESCD, human ESC colonies can be easily and efficiently dissociated into regular-sized ESC clumps without enzymatic treatment. The regularity of the ESC clumps dissociated by the ESCD was compared to that dissociated by a conventional mechanical method. Its quality and reliability were confirmed by maintaining undifferentiated ESCs up to the 15th passage. The ESCD will contribute to the advance quality control of in vitro ESC cultures and allow large-scale production of qualified ESCs with tremendous time- and work-saving.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B618488J
We describe a multi-purpose platform for the three-dimensional cultivation of tissues. The device is composed of polymer chips featuring a microstructured area of 1–2 cm2. The chip is constructed either as a grid of micro-containers measuring 120–300 × 300 × 300 µm (h × l × w), or as an array of round recesses (300 µm diameter, 300 µm deep). The micro-containers may be separately equipped with addressable 3D-micro-electrodes, which allow for electrical stimulation of excitable cells and on-site measurements of electrochemically accessible parameters. The system is applicable for the cultivation of high cell densities of up to 8 × 106 cells and, because of the rectangular grid layout, allows the automated microscopical analysis of cultivated cells. More than 1000 micro-containers enable the parallel analysis of different parameters under superfusion/perfusion conditions. Using different polymer chips in combination with various types of bioreactors we demonstrated the principal suitability of the chip-based bioreactor for tissue culture applications. Primary and established cell lines have been successfully cultivated and analysed for functional properties. When cells were cultured in non-perfused chips, over time a considerable degree of apoptosis could be observed indicating the need for an active perfusion. The system presented here has also been applied for the differentiation analysis of pluripotent embryonic stem cells and may be suitable for the analysis of the stem cell niche.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B708619A
The control of cell adhesion is crucial in many procedures in cellular biotechnology. A thermo-responsive poly(N-isopropylacrylamide)-poly(ethylene glycol)-thiol (PNIPAAm-PEG-thiol) copolymer was synthesized for the formation of self-assembled monolayers (SAM) that allow the control of adhesion of cells on gold substrates. The contact angle of water on these layers varies between 65° at a temperature of 45 °C and 54° at 25 °C. This behaviour is consistent with a transition of the polymer chains from an extended and highly hydrated to a collapsed coil-like state. At 37 °C, cultivated fibroblasts adhere and spread normally on this surface and detach by reducing the temperature below the lower critical solution temperature (LCST). Layers can repeatedly be used without loss of their functionality. In order to quantify the capability of the copolymer layer to induce cell detachment, defined shear forces are applied to the cells. For this purpose, the laminar flow in a microfluidic device is used. Our approach provides a strategy for the optimization of layer properties that is based on establishing a correlation between a functional parameter and molecular details of the layers.
Lab on a Chip ( IF 7.517 ) Pub Date : , DOI: 10.1039/B719029H
We present a novel approach for the ultra-rapid direct patterning of complex three-dimensional, stacked polystyrene (PS) microfluidic chips. By leveraging the inherent shrinkage properties of biaxially pre-stressed thermoplastic sheets, microfluidic channels become thinner and deeper upon heating. Design conception to fully functional chips can thus be completed within minutes.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 158 | Science Citation Index Science Citation Index Expanded | Not |
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